molecular formula C15H8FNO4 B022140 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 110768-19-9

2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B022140
M. Wt: 285.23 g/mol
InChI Key: JVIPLYCGEZUBIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves several efficient methodologies. For example, compounds with fluorine atoms and complex ring structures, like quinoline-4-carboxylic acids, can be synthesized from 2-amino-5-fluorophenyl glyoxylic acid with benzoyle asetanilides in boiling DMF (Makki, Bakhotmah, & Abdel-Rahman, 2012). Similarly, the preparation of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from related starting materials has been reported, showcasing the steps involved in creating complex fluorine-containing structures (Sapnakumari et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid has been elucidated using various analytical techniques. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, providing insight into the arrangement of atoms and the spatial configuration of fluorophenyl-containing compounds (Sapnakumari et al., 2014).

Chemical Reactions and Properties

The reactivity of fluorine-containing compounds, such as those structurally similar to 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid, involves various chemical transformations. For example, the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline through a lithium-bromine exchange reaction highlights the chemical reactivity of fluorine atoms in complex organic molecules (Das et al., 2003).

Physical Properties Analysis

The physical properties of fluorophenyl-containing compounds are characterized by techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction. These methods provide detailed information on the stability, crystallinity, and thermal behavior of such compounds (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid and related compounds include their reactivity in condensation reactions, potential as intermediates in organic synthesis, and applications in developing new materials or pharmaceuticals. Studies such as those on the preparation of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate as a key intermediate towards phosphoindole inhibitors highlight the importance of understanding the chemical properties of fluorine-containing organic compounds (Mayes et al., 2010).

Scientific Research Applications

Biological Potential of Indole Derivatives

  • Scientific Field : Pharmacology and Biochemistry .
  • Summary of Application : Indole derivatives have been found in many important synthetic drug molecules and have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. For example, antiviral activity might be tested using viral replication assays, while anticancer activity might be tested using cell proliferation assays .
  • Results or Outcomes : The results or outcomes would also depend on the specific biological activity being targeted. For example, certain indole derivatives have shown inhibitory activity against influenza A .

Production of Fluorinated Anesthetics

  • Scientific Field : Anesthesiology .
  • Summary of Application : 4-Fluorophenylacetic acid, which is structurally similar to “2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid”, is used as an intermediate in the production of fluorinated anesthetics .
  • Methods of Application : The specific methods of application would involve organic synthesis procedures to incorporate the 4-Fluorophenylacetic acid into the final anesthetic compound .
  • Results or Outcomes : The outcome is the production of fluorinated anesthetics, which are used in medical procedures to induce a loss of sensation or consciousness .

Inhibitor of Acetylcholinesterase

  • Scientific Field : Biochemistry .
  • Summary of Application : Isoindoline-1, 3-dione derivatives, which are structurally similar to “2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid”, have been prepared as inhibitors of acetylcholinesterase .
  • Methods of Application : The specific methods of application would involve biochemical assays to test the inhibitory activity of the compound against acetylcholinesterase .
  • Results or Outcomes : One of the compounds, “2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl) piperazin-1-yl) ethyl) isoindoline-1, 3-dione (166)”, was found to be active with an IC50 of 16.42 ± 1.07 μM .

Multistimuli-Responsive Materials

  • Scientific Field : Materials Science .
  • Summary of Application : A compound structurally similar to “2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid”, known as “1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride (FOV·Cl2)”, has been used to create multistimuli-responsive materials .
  • Methods of Application : The specific methods of application would involve the synthesis of the compound and its incorporation into a material matrix .
  • Results or Outcomes : The resulting material demonstrated multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines .

Production of Biologically Active Terphenyls

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 4-Fluorophenylboronic acid, which is structurally similar to “2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid”, is used to make novel biologically active terphenyls .
  • Methods of Application : The specific methods of application would involve organic synthesis procedures to incorporate the 4-Fluorophenylboronic acid into the final terphenyl compound .
  • Results or Outcomes : The outcome is the production of biologically active terphenyls, which may have potential applications in various fields .

Preparation of Phenylboronic Catechol Esters

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 2-Fluorophenylboronic acid, which is structurally similar to “2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid”, is used in the preparation of phenylboronic catechol esters .
  • Methods of Application : The specific methods of application would involve organic synthesis procedures to incorporate the 2-Fluorophenylboronic acid into the final ester compound .
  • Results or Outcomes : The outcome is the production of phenylboronic catechol esters, which have promising applications as anion receptors for polymer electrolytes .

Safety And Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing and are documented in material safety data sheets. While specific safety data for “2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is not available, related compounds have been noted to require precautions such as avoiding dust formation and contact with skin and eyes .

properties

IUPAC Name

2-(4-fluorophenyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8FNO4/c16-9-2-4-10(5-3-9)17-13(18)11-6-1-8(15(20)21)7-12(11)14(17)19/h1-7H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIPLYCGEZUBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356829
Record name 2-(4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

CAS RN

110768-19-9
Record name 2-(4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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